![molecular formula C23H30N2O3S B4539342 N-cycloheptyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4539342.png)
N-cycloheptyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, including acylation and catalytic hydrogenation. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride through acylation and hydrogenation demonstrates a potential pathway for creating complex benzamide derivatives (Mao Duo, 2000). This process highlights the importance of selecting appropriate catalysts and conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior. X-ray crystallography and NMR techniques are commonly used for characterizing these compounds. For example, the crystal structures of certain sulfonamide derivatives have been reported, providing insight into their molecular configurations (M. Ghorab et al., 2017). These structural analyses are essential for predicting the reactivity and interactions of N-cycloheptyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide.
Chemical Reactions and Properties
Benzamide compounds can undergo various chemical reactions, including aminosulfonylation, which introduces sulfonamide groups into aromatic compounds. This reaction is significant for the synthesis of sulfonylated lactams and demonstrates the reactivity of the benzamide core towards sulfonate groups (Li-Jing Wang et al., 2019). Such reactions are pivotal for modifying the chemical properties of benzamide derivatives.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility and crystallinity, are influenced by their molecular structure. These properties are crucial for their application in various fields, including materials science. For instance, the solubility of poly(amide-imide-imide)s based on certain diamines and dianhydrides indicates the influence of molecular structure on material properties (Chin‐Ping Yang et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by functional groups and the overall molecular architecture. Studies on similar compounds, like the sulfonamide-derived ligands and their metal complexes, provide insights into the chemical behavior and potential applications of benzamide derivatives (Z. Chohan & H. Shad, 2011). These analyses are fundamental for understanding and predicting the reactions of N-cycloheptyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide.
properties
IUPAC Name |
N-cycloheptyl-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-16-10-11-17(2)21(14-16)25-29(27,28)22-15-19(13-12-18(22)3)23(26)24-20-8-6-4-5-7-9-20/h10-15,20,25H,4-9H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWGKDAZWVVNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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